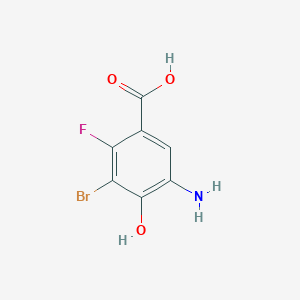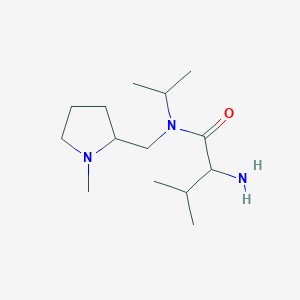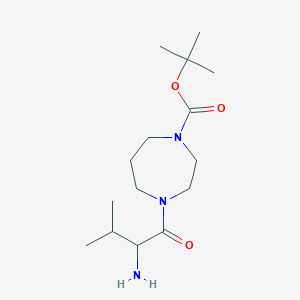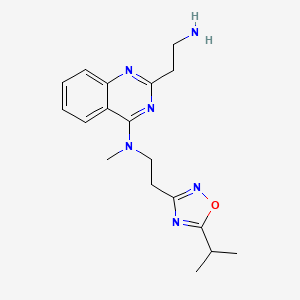![molecular formula C33H42N5O8+ B14786748 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline: and 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid are two distinct chemical compounds with unique structures and properties The former is an isoquinoline derivative, while the latter is a purine derivative
準備方法
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The synthesis of 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
The preparation of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid involves the condensation of 1,3-dimethyluric acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aqueous medium under reflux conditions .
化学反応の分析
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the fully saturated isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound can undergo:
Hydrolysis: Acidic or basic hydrolysis can yield the corresponding purine and acetic acid derivatives.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Amidation: Reaction with amines can yield amide derivatives.
科学的研究の応用
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Chemistry: Utilized in the synthesis of purine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and as an analgesic
作用機序
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The mechanism of action involves interaction with cellular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to altered cellular functions and therapeutic effects .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound acts by inhibiting specific enzymes involved in purine metabolism. It may also interact with adenosine receptors, leading to various physiological effects such as bronchodilation and pain relief .
類似化合物との比較
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Similar compounds include:
Ethaverine: Another isoquinoline derivative with vasodilatory properties.
Papaverine: An isoquinoline alkaloid used as a smooth muscle relaxant.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the purine class of compounds.
特性
分子式 |
C33H42N5O8+ |
|---|---|
分子量 |
636.7 g/mol |
IUPAC名 |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4,6H,3H2,1-2H3/p+1 |
InChIキー |
KERLFKFQMBQMGI-UHFFFAOYSA-O |
正規SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)



![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)





![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)



